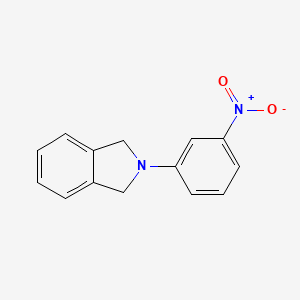

2-(3-Nitrophenyl)isoindoline

描述

2-(3-Nitrophenyl)isoindoline is an organic compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a nitrophenyl group attached to the isoindoline core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)isoindoline typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in a solvent such as toluene. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion. Thin layer chromatography (TLC) is often used to monitor the progress of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(3-Nitrophenyl)isoindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Palladium on charcoal and cyclohexene are commonly used for the reduction of the nitro group.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

Reduction: The major product formed from the reduction of this compound is 2-(3-Aminophenyl)isoindoline.

Substitution: Depending on the substituents introduced, various substituted isoindoline derivatives can be obtained.

科学研究应用

2-(3-Nitrophenyl)isoindoline has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

Biological Studies: Its derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.

作用机制

The mechanism of action of 2-(3-Nitrophenyl)isoindoline and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives.

相似化合物的比较

Similar Compounds

- 2-(4-Nitrophenyl)isoindoline

- 2-(2-Nitrophenyl)isoindoline

- 2-(3-Methoxyphenyl)isoindoline

Uniqueness

2-(3-Nitrophenyl)isoindoline is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific electronic and steric effects imparted by the 3-nitrophenyl group can result in distinct chemical and biological properties compared to its isomers and other similar compounds .

生物活性

2-(3-Nitrophenyl)isoindoline is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a nitro group positioned on the phenyl ring, which significantly influences its reactivity and biological activity. The presence of the nitro group can enhance interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticonvulsant Activity

A study investigated various isoindoline derivatives, including this compound, for their anticonvulsant properties. The results indicated that these derivatives exhibited protective effects against pentylenetetrazole-induced seizures in mice. Specifically, compounds derived from the isoindoline framework demonstrated significant elevation in seizure thresholds compared to the reference drug phenytoin. The docking studies suggested that these compounds interact with sodium channels (NaV1.2), forming hydrogen bonds and hydrophobic interactions, which are critical for their anticonvulsant effects .

Table 1: Anticonvulsant Activity of Isoindoline Derivatives

| Compound | Clonic Seizure Threshold (mg/kg) | Tonic Seizure Threshold (mg/kg) | Comparison to Phenytoin |

|---|---|---|---|

| This compound | 38.9 ± 1.01 | 59.58 ± 1.01 | Comparable |

| Reference (Phenytoin) | - | - | Standard |

Antimycobacterial Activity

Another area of research focused on the antimycobacterial properties of isoindoline derivatives, including those related to this compound. These compounds were tested against Mycobacterium tuberculosis strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 3.125 to 12.5 µg/mL. The study highlighted that structural modifications could enhance activity against resistant strains of tuberculosis, suggesting potential therapeutic applications .

The biological mechanisms underlying the activities of this compound involve several pathways:

- Ion Channel Modulation : The interaction with sodium channels is pivotal for its anticonvulsant activity, as evidenced by docking studies that reveal specific binding sites within the channel structure.

- Tubulin Interaction : Some derivatives exhibit tubulin-destabilizing effects, which are crucial for their antiproliferative activities against cancer cell lines. This mechanism involves binding at the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .

Case Studies

- Anticonvulsant Efficacy : In vivo studies demonstrated that derivatives similar to this compound significantly increased seizure thresholds in mouse models compared to controls.

- Antimycobacterial Screening : Compounds were evaluated for their activity against various strains of Mycobacterium tuberculosis, with several derivatives showing MIC values that indicate strong potential as new anti-tubercular agents.

属性

IUPAC Name |

2-(3-nitrophenyl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-16(18)14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTVGOAEWDYWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320021 | |

| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

359811-06-6 | |

| Record name | 2-(3-nitrophenyl)-1,3-dihydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。